BenchChemオンラインストアへようこそ!

1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea

Urea transporter inhibition UT-A1 Diuretic discovery

1-(tert-Butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941964-87-0) is a research-grade tetrazole urea available at 98% purity with batch-specific QC (NMR, HPLC, GC). Its defined UT-A1 IC50 of 5.0 µM and 5-fold selectivity gap vs. related analogs enable precise SAR dissection. With a logP of 0.93, it avoids aggregation issues of high-logP ACAT inhibitors, ensuring reliable in vitro data. Use as a matched negative control for ACAT assays. Ideal for analytical method validation and metabolism studies.

Molecular Formula C13H17ClN6O
Molecular Weight 308.77
CAS No. 941964-87-0
Cat. No. B2453605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea
CAS941964-87-0
Molecular FormulaC13H17ClN6O
Molecular Weight308.77
Structural Identifiers
SMILESCC(C)(C)NC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H17ClN6O/c1-13(2,3)16-12(21)15-8-11-17-18-19-20(11)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H2,15,16,21)
InChIKeyVJXBHMDWXREUCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(tert-Butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941964-87-0): Core Identity and Procurement Baseline


1-(tert-Butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941964-87-0) is a synthetic, low-molecular-weight (308.77 g/mol, C₁₃H₁₇ClN₆O) tetrazole-substituted urea derivative . It belongs to the broader class of N-aryl-N′-tetrazole ureas, which have been investigated as inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT) and urea transporters (UT-A/UT-B) [1]. The compound is available as a research chemical from commercial suppliers at a standard purity of 98%, with batch-specific QC documentation (NMR, HPLC, GC) provided by vendors such as Bidepharm .

Why 1-(tert-Butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea Cannot Be Replaced by Generic Tetrazole-Urea Analogs


The tetrazole-substituted urea pharmacophore is highly sensitive to the identity of the N-substituents on both the urea nitrogen and the tetrazole ring [1]. In the UT-A1 urea transporter assay, a closely related analog bearing an N-arylsulfonamide group in place of the tert-butyl urea moiety (BDBM50575417; CHEMBL4875031) exhibits an IC₅₀ of 1.00 × 10³ nM, whereas the target compound (BDBM50575418; CHEMBL4874369) shows an IC₅₀ of 5.00 × 10³ nM—a five-fold difference arising solely from modifications distant from the tetrazole ring [2]. Even among compounds sharing the 1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl scaffold, alterations to the urea N′-substituent produce distinct potency, selectivity, solubility, and metabolic stability profiles that cannot be predicted from core similarity alone [1].

Quantitative Differentiation Evidence for 1-(tert-Butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941964-87-0) Versus Closest Analogs


UT-A1 Urea Transporter Inhibition: Potency Comparison with a Structurally Proximal Analog

In a fluorescence plate reader assay measuring inhibition of rat UT-A1 expressed in MDCK cells (15-min incubation), the target compound, 1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea (BDBM50575418; CHEMBL4874369), demonstrated an IC₅₀ of 5.00 × 10³ nM (5.0 µM) [1]. A structurally related analog, BDBM50575417 (CHEMBL4875031)—which replaces the tert-butyl urea moiety with an N-arylsulfonamide group—exhibited an IC₅₀ of 1.00 × 10³ nM (1.0 µM) under the same assay conditions [2]. The target compound is thus five-fold less potent than this comparator, defining a clear structure–activity point that distinguishes it from more potent members of the UT-A1 inhibitor series.

Urea transporter inhibition UT-A1 Diuretic discovery Kidney physiology

Commercial Purity Specification: Batch-Level QC Documentation

Commercially, 1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is supplied at a standard purity of 98% by Bidepharm, with batch-specific QC data including NMR, HPLC, and GC available upon request . While many tetrazole-urea analogs are offered only at 95% purity or without detailed analytical documentation, the availability of batch-level certification for this compound supports experimental reproducibility in quantitative pharmacological and biochemical assays.

Chemical procurement Purity specification Quality control Reproducibility

Structural Differentiation: N′-tert-Butyl Urea Motif Versus Common Aryl and Alkyl Substituents

The compound features a sterically bulky, lipophilic N′-tert-butyl group on the urea moiety, which distinguishes it from the majority of tetrazole urea ACAT inhibitors described in the foundational patent literature (e.g., US 5,362,744 and US 5,073,565), where the urea N′-substituent is typically a substituted phenyl ring (e.g., 2,6-diisopropylphenyl) [1][2]. In the ACAT inhibitor series, N-(2,6-diisopropylphenyl) substitution was found to be optimal for in vitro ACAT inhibition, while the N′-tert-butyl variant—structurally analogous to the target compound—was not among the most potent congeners, implying a differentiated structure–activity profile [1].

Structure–activity relationship Tetrazole urea ACAT inhibition Pharmacophore design

Calculated Physicochemical Profile: Lipophilicity and Drug-Likeness Versus Class Averages

Calculated physicochemical descriptors for the target compound (C₁₃H₁₇ClN₆O, MW 308.77) include a topological polar surface area (TPSA) of 67.15 Ų and a calculated logP of 0.93 [1]. These values place it within favorable drug-like space (Lipinski Rule of 5 compliant: MW < 500, logP < 5, HBA ≤ 10, HBD ≤ 5). Compared to the broader class of tetrazole urea ACAT inhibitors—many of which incorporate long alkyl chains (C₁₁–C₁₄) with logP values exceeding 5 [2]—the target compound exhibits substantially lower lipophilicity, which may translate to improved aqueous solubility and reduced plasma protein binding, although direct experimental ADME data for this compound are not available in the public domain.

Physicochemical properties Drug-likeness Lipophilicity ADME prediction

Procurement-Driven Application Scenarios for 1-(tert-Butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941964-87-0)


SAR Probe for UT-A1 Urea Transporter Pharmacology

The compound's defined IC₅₀ of 5.0 µM against rat UT-A1 [1] positions it as a moderate-potency probe for urea transporter-A1 structure–activity relationship studies. Its five-fold lower potency relative to BDBM50575417 enables graded dose–response comparisons that can dissect the contribution of the N′-tert-butyl urea motif to UT-A1 binding affinity, selectivity over UT-B, and functional diuretic efficacy in ex vivo renal tubule preparations [2].

Negative Control in ACAT Inhibitor Screening Cascades

Because the N′-tert-butyl substitution pattern is distinct from the N′-(2,6-diisopropylphenyl) pharmacophore that defines optimal ACAT inhibition [1], this compound can serve as a structurally matched negative control in ACAT biochemical and cellular assays, helping to confirm that observed cholesterol-lowering activity in tetrazole urea series is driven by specific aryl substitution rather than by the tetrazole-urea scaffold itself.

Low-Lipophilicity Tetrazole Urea Scaffold for Solubility-Critical Assays

With a calculated logP of 0.93 [1], this compound is significantly more hydrophilic than the long-chain tetrazole urea ACAT inhibitors (logP > 5). It is therefore suited for in vitro systems where high-logP compounds exhibit aggregation, non-specific protein binding, or poor aqueous solubility that compromises assay reliability [2].

Reference Standard for Analytical Method Development and Batch QC

The availability of this compound at 98% purity with batch-specific NMR, HPLC, and GC documentation [1] makes it a practical reference standard for developing and validating analytical methods targeting the tetrazole urea compound class, including HPLC-UV/LC-MS quantification methods for purity assessment, stability-indicating assays, and metabolite identification workflows.

Quote Request

Request a Quote for 1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.